molecular formula C7H13BF3KO2 B1421058 Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate CAS No. 1350320-55-6

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate

Cat. No. B1421058
M. Wt: 236.08 g/mol
InChI Key: GLJMMNUKHZHJQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate and similar compounds has been discussed in the context of the Suzuki-Miyaura cross-coupling reaction . This reaction employs organoboron reagents, which can be prepared using various routes and are compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate consists of a boron atom bonded to three fluorine atoms and one carbon atom. The carbon atom is part of a methoxy group that is attached to a tetrahydropyranyl ring .


Chemical Reactions Analysis

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for creating carbon-carbon bonds .

Scientific Research Applications

Structure and Chemical Properties

  • The Structure of Potassium Tetrahydrogen Pentafluoride : This study explores the structure of a compound similar to Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate, providing insights into its crystallization and chemical bonding properties (Coyle, Schroeder, & Ibers, 1970).

Environmental and Industrial Applications

  • CO2 Transport with Potassium Tetrafluoroborate : A study demonstrated that potassium tetrafluoroborate could enhance CO2 transport in composite membranes, relevant for environmental and industrial applications (Lee & Kang, 2021).

Chemical Synthesis and Reactions

  • Fluorination and Rearrangement of Organic Compounds : Research on the fluorination of 1,4-dithian over potassium tetrafluorocobaltate(III) provides insights into the chemical reactions and potential synthesis applications involving similar potassium-based compounds (Burdon & Parsons, 1971).
  • Generation of Thermodynamic Enolates : A study focused on the generation of potassium enoxyborate, which is structurally and functionally related to Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate, highlighting its application in chemical synthesis (Negishi & Chatterjee, 1983).

Electrochemical Applications

  • Anodic Synthesis in Electrochemical Microreactors : Research on the anodic synthesis of 4-methylanisole in a microreactor using potassium fluoride suggests potential electrochemical applications for similar potassium compounds (Attour et al., 2008).

Catalysis

  • Nano Catalyst for Organic Synthesis : A study on potassium fluoride impregnated on nanoparticles as a catalyst for multicomponent condensation reactions shows the catalytic potential of potassium compounds in organic synthesis (Balou, Khalilzadeh, & Zareyee, 2019).

properties

IUPAC Name

potassium;trifluoro(oxan-4-ylmethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3O2.K/c9-8(10,11)6-13-5-7-1-3-12-4-2-7;/h7H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJMMNUKHZHJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCC1CCOCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-(tetrahydropyranylmethoxy)methyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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